N-(2,4-Dimethylphenyl)-3-oxobutanamide
Overview
Description
This compound plays a pivotal role in various research domains, particularly in the study of organic synthesis and chemical biology . Its core structure is derived from the conjugation of a 2,4-dimethylphenyl group with a 3-oxobutyramide moiety, which introduces a degree of polarity and potential for hydrogen bonding .
Mechanism of Action
Target of Action
N-(2,4-Dimethylphenyl)-3-oxobutanamide, also known as 2’,4’-Dimethylacetoacetanilide, is a derivative of Amitraz . The primary targets of this compound are the alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
The compound acts as an alpha-adrenergic agonist . It interacts with its targets, leading to overexcitation, paralysis, and eventually death in insects . It also inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The compound affects the alpha-adrenergic and octopamine pathways . The downstream effects include overexcitation, paralysis, and death in insects . It also inhibits the synthesis of monoamine oxidases and prostaglandins , affecting related biochemical pathways.
Pharmacokinetics
It is known that the compound is less harmful to mammals, suggesting a favorable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action include overexcitation, paralysis, and death in insects . In mammals, the compound is less harmful, suggesting a selective toxicity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness can vary depending on the species of insects present in the environment . .
Biochemical Analysis
Biochemical Properties
N-(2,4-Dimethylphenyl)-3-oxobutanamide plays a crucial role in various biochemical reactions. It interacts with specific receptors in the body, inducing conformational changes that can lead to receptor activation or inhibition. This compound influences the activity of enzymes, receptors, and other proteins, subsequently altering cell signaling pathways and gene expression. Additionally, this compound demonstrates anti-inflammatory properties and modulates the immune system .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interact with enzymes and receptors, leading to changes in cellular activities. Moreover, this compound demonstrates anti-inflammatory properties and modulates the immune system .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific receptors and enzymes. It acts as either an agonist or antagonist, inducing conformational changes that can lead to receptor activation or inhibition. This compound influences the activity of enzymes, receptors, and other proteins, subsequently altering cell signaling pathways and gene expression. Additionally, this compound demonstrates anti-inflammatory properties and modulates the immune system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can influence cellular activities over extended periods, demonstrating its potential for long-term applications in scientific research and drug development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, demonstrating its potential for modulating metabolic processes. Understanding the metabolic pathways of this compound is crucial for its application in scientific research and drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation can impact its activity and function, demonstrating its potential for targeted applications in scientific research and drug development .
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for its application in scientific research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)-3-oxobutanamide typically involves the reaction of 2,4-dimethylaniline with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dimethylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-3-oxobutanamide is extensively used in scientific research due to its unique reactivity and interaction patterns. Some of its applications include:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Studied for its role in protein-ligand interactions and enzyme catalysis.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to modulate molecular recognition processes.
Comparison with Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,4-Dimethylphenyl)-N-methylformamide Hydrochloride
- 2,4-Dimethylaniline
Comparison: N-(2,4-Dimethylphenyl)-3-oxobutanamide is unique due to its oxobutyramide moiety, which introduces additional reactivity and potential for hydrogen bonding compared to similar compounds like N-(2,4-Dimethylphenyl)formamide and 2,4-Dimethylaniline . This uniqueness makes it particularly valuable in studies involving protein-ligand interactions and enzyme catalysis .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVIAKXYAZRSEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040719 | |
Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, COLOURLESS SOLID IN VARIOUS FORMS. | |
Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
171 °C | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.25 (very poor) | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2 g/cm³ | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: 1.33 | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
97-36-9 | |
Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4'-Dimethylacetoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-dimethylacetoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GV04HEUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
88 °C | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing transition metal complexes with ligands derived from N-(2,4-Dimethylphenyl)-3-oxobutanamide?
A: this compound can be modified to act as a chelating ligand. [, ] This molecule readily reacts with transition metal ions like Nickel(II), Cobalt(II), Copper(II), and Zinc(II), forming binuclear complexes. [] These complexes are of significant interest due to their potential applications in various fields, including catalysis and materials science.
Q2: How are the synthesized metal complexes characterized, and what key structural information is obtained?
A2: Researchers employ a combination of techniques to characterize the synthesized metal complexes. These include:
- Elemental analysis: This confirms the elemental composition and purity of the complexes. []
- ¹H NMR spectroscopy: This provides information about the number and type of protons present, aiding in structure elucidation. []
- MALDI-MS: This technique determines the molecular weight of the complex and can help confirm its binuclear nature. []
- FT-IR spectroscopy: Analyzing the infrared spectrum helps identify the functional groups present in the ligand and their coordination to the metal ions. []
- UV-Vis spectroscopy: This method analyzes the electronic transitions within the complex, providing insights into its electronic structure and potential applications in areas like light absorption and emission. []
Q3: What are the potential applications of the synthesized metal complexes, and how do their properties relate to these applications?
A3: The synthesized metal complexes, due to their unique properties, hold potential for various applications. For example:
- Thin films: The complexes can be processed into thin films using techniques like spin-coating. [] These films exhibit specific light absorption properties, making them potentially suitable for optoelectronic devices.
- Thermal stability: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability of the complexes. [] This information is crucial for applications where the materials are subjected to elevated temperatures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.